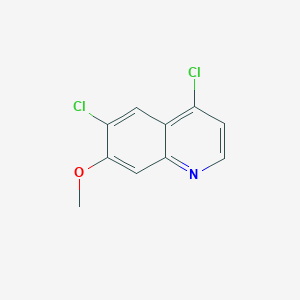

3-iodobut-2-en-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

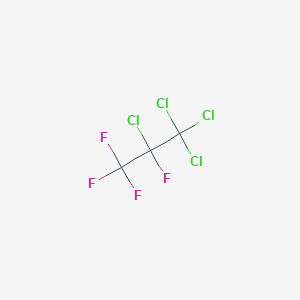

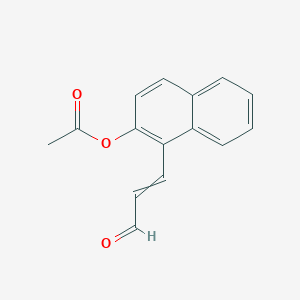

3-Iodobut-2-en-1-ol: is an organic compound with the molecular formula C₄H₇IO. It is a halogenated alcohol, specifically an iodinated derivative of butenol. The presence of both an iodine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.

準備方法

合成経路および反応条件: 3-ヨードブト-2-エン-1-オールは、さまざまな方法で合成できます。一般的な方法の1つは、ヨウ素と水の系を使用してアルキリデンシクロプロパンをヨードヒドロキシル化するものです。 この方法は、反応条件に応じて環状開裂生成物または環状保持生成物のいずれかを生じさせる可能性があります . 別の方法としては、常温でメタノール中で水素化ホウ素ナトリウムと2-ヨードクロチルアミンを用いてアルデヒドを還元アミノ化する方法があります .

工業的製造方法: 3-ヨードブト-2-エン-1-オールの工業的製造は、通常、大規模なヨウ化プロセスを伴います。 これらのプロセスでは、多くの場合、分子状ヨウ素またはヨウ化物を、環境に優しく原子効率の高い酸化剤と組み合わせて、望ましい溶媒の存在下または溶媒なしのプロトコル下で使用します .

3. 化学反応解析

反応の種類: 3-ヨードブト-2-エン-1-オールは、次を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するカルボニル化合物に酸化される可能性があります。

還元: ヨウ素原子は、ブテノール誘導体に還元される可能性があります。

置換: ヨウ素原子は、他の求核剤と置き換えられて、異なる官能基を形成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アジ化ナトリウムやシアン化カリウムなどの求核剤を置換反応に使用できます。

主な生成物:

酸化: ブテノン誘導体の生成。

還元: ブテノール誘導体の生成。

置換: アジド誘導体またはシアノ誘導体の生成。

化学反応の分析

Types of Reactions: 3-Iodobut-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The iodine atom can be reduced to form butenol derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles to form different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products:

Oxidation: Formation of butenone derivatives.

Reduction: Formation of butenol derivatives.

Substitution: Formation of azido or cyano derivatives.

科学的研究の応用

3-ヨードブト-2-エン-1-オールは、科学研究でいくつかの応用があります。

化学: これは、医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます.

生物学: これは、ハロゲン化化合物を含む生体経路の研究に使用できます。

産業: 特殊化学薬品や材料の製造に使用されます。

作用機序

3-ヨードブト-2-エン-1-オールの作用機序は、ヨウ素原子とヒドロキシル基の両方の存在による反応性に関係しています。ヨウ素原子は求電子置換反応に参加できますが、ヒドロキシル基は求核置換または酸化を起こす可能性があります。 これらの反応により、化合物はさまざまな分子標的や経路と相互作用することができ、有機合成における貴重な中間体となっています .

6. 類似の化合物との比較

類似の化合物:

- 3-ヨードブト-3-エン-1-オール

- 4-ヨードブト-3-エン-1-オール

- 2-ヨードブト-2-エン-1-オール

比較: 3-ヨードブト-2-エン-1-オールは、ヨウ素原子とヒドロキシル基の特定の位置のためにユニークです。この位置により、その異性体と比較して異なる反応性パターンが可能になります。 たとえば、3-ヨードブト-3-エン-1-オールは、異なる炭素にヨウ素原子を持っているため、置換および酸化生成物が異なります .

類似化合物との比較

- 3-Iodobut-3-en-1-ol

- 4-Iodobut-3-en-1-ol

- 2-Iodobut-2-en-1-ol

Comparison: 3-Iodobut-2-en-1-ol is unique due to its specific position of the iodine atom and the hydroxyl group. This positioning allows for distinct reactivity patterns compared to its isomers. For example, 3-iodobut-3-en-1-ol has the iodine atom on a different carbon, leading to different substitution and oxidation products .

特性

IUPAC Name |

3-iodobut-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPOVUNPAAFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)

![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)

![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)

![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)

![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)